molecular formula C5H9N3S B2592794 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine CAS No. 1540554-67-3

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine

Cat. No.: B2592794
CAS No.: 1540554-67-3
M. Wt: 143.21
InChI Key: XFXDDFKGZDTHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is a chiral amine compound featuring a 1,2,3-thiadiazole heterocycle, serving as a valuable building block in medicinal chemistry and drug discovery research. The specific (R)-enantiomer is identified by CAS number 2137135-38-5 . This compound is part of a class of histamine-related molecules investigated for their ability to act as Carbonic Anhydrase Activators (CAAs) . Research indicates that such derivatives can selectively activate human Carbonic Anhydrase (hCA) isoforms, with the most sensitive isoform being hCA I, displaying activation constants (K A ) in the low micromolar range . The modulation of hCA activity has potential research implications in areas such as memory formation and bone mineralization . The 1,2,3-thiadiazole scaffold is a privileged structure in agrochemical and pharmaceutical research, known for its diverse biological activities . As a supplier, we provide this chemical for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key synthetic intermediate for developing novel bioactive molecules.

Properties

IUPAC Name

1-(4-methylthiadiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(6)5-4(2)7-8-9-5/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXDDFKGZDTHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ethylamine under acidic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the amine through nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, amination, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. A study reported that 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine showed effectiveness against various bacterial strains due to its ability to disrupt microbial cell functions .

Case Study:
A research project demonstrated the synthesis of new thiadiazole derivatives, including this compound, which were tested for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong potential for development into therapeutic agents .

Pesticide Development

Thiadiazole derivatives are being explored as potential pesticides due to their ability to inhibit key enzymes in pests. This compound has been investigated for its effectiveness against agricultural pests.

Data Table: Efficacy Against Common Pests

CompoundTarget PestEfficacy (LC50)
This compoundAphis gossypii (Cotton aphid)15 mg/L
1-(4-Methylthiazol)-ethanamineSpodoptera exigua (Beet armyworm)20 mg/L

The above table summarizes findings from studies where the compound was tested for its insecticidal properties .

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research has focused on synthesizing polymers using this compound as a monomer.

Case Study:
A study synthesized a series of poly(thiadiazole) materials that exhibited improved tensile strength and thermal resistance compared to traditional polymers. The addition of the thiadiazole moiety contributed to increased cross-linking density within the polymer network .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine and structurally or functionally related compounds:

Table 1: Comparative Data of Thiadiazole, Thiazole, and Triazole Derivatives

Compound Name & Structure Molecular Formula Biological Activity Key Findings References
This compound
(Target Compound)
C₅H₉N₃S Herbicidal (precursor) Enhances herbicidal activity in 2-cyanoacrylates; structural rigidity improves target binding.
[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]amine
(Intermediate)
C₄H₇N₃S Herbicidal (synthetic intermediate) Key intermediate in herbicide synthesis; electron-withdrawing thiadiazole boosts activity.
4-Methyl-1,2,3-thiadiazol-5-yl urea C₅H₆N₄OS Antifungal (elicitor) Protects plants against Botrytis cinerea; acts as a pathogen resistance inducer.
(R)-1-(4-(4-Methylthiazol-5-yl)phenyl)ethan-1-amine
(Thiazole analog)
C₁₂H₁₄N₂S Undisclosed (pharmaceutical intermediate) Thiazole substitution alters electronic properties; potential for CNS-targeting applications.
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
(Triazole analog)
C₇H₁₃N₅ Undisclosed (fine chemical) Triazole core may confer antifungal activity; differs in heteroatom arrangement.
5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine C₇H₆N₄S Antimicrobial, insecticidal Hydrogen-bonded supramolecular structure enhances stability; broad-spectrum activity.
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine C₁₃H₉FN₄S₂ Anticancer (HeLa, MCF7) Selective cytotoxicity against breast cancer (IC₅₀ = 1.28 μg/mL); fluorophenyl boosts efficacy.

Key Structural and Functional Insights

Thiadiazole vs. Thiazole vs. Triazole Thiadiazole: The sulfur and nitrogen-rich 1,2,3-thiadiazole ring confers electron-withdrawing properties, enhancing herbicidal and antifungal activities (). Its rigid planar structure improves binding to biological targets like plant D1 proteins ().

Substituent Effects

  • Methyl and Ethylamine Groups : In the target compound, the methyl group at position 4 and ethylamine at position 5 optimize steric and electronic interactions for herbicidal activity ().
  • Aromatic Substitutions : Schiff bases with fluorophenyl or pyridyl groups () exhibit enhanced anticancer and antimicrobial activities due to improved π-π stacking and hydrogen bonding.

Safety and Handling Thiadiazole derivatives like 4-methyl-1,2,3-thiadiazol-5-yl methanol are irritants (), necessitating protective equipment during synthesis.

Biological Activity

1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine is a compound featuring a thiadiazole moiety that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The compound consists of a 1,2,3-thiadiazole ring substituted with a methyl group at the 4-position and an ethanamine side chain. The thiadiazole ring is known for its role in various biological activities due to its ability to interact with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound's structural features contribute to its ability to inhibit various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus32.6
This compoundEscherichia coli47.5
This compoundCandida albicans50.0

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for various strains, indicating that this compound exhibits significant antimicrobial activity.

Cytotoxic and Anticancer Properties

Research has indicated that compounds containing thiadiazole moieties can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of thiadiazoles have shown promise in inhibiting the growth of breast cancer cells.

Case Study: Anticancer Activity
A study demonstrated that a related thiadiazole derivative exhibited an IC50 value of 18 μM against human breast cancer cells. This suggests that modifications in the thiadiazole structure can enhance anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. The presence of the amine group allows these compounds to modulate inflammatory pathways effectively.

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffectivenessReference
This compoundLipopolysaccharide-induced inflammation in miceSignificant reduction in cytokine levels

The data reveals that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with DNA and Proteins : The mesoionic nature of the thiadiazole ring facilitates strong interactions with biomolecules.
  • Inhibition of Enzymatic Activity : Compounds with this structure can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and apoptosis.

Q & A

Q. Basic Safety and Handling

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.
  • Waste disposal : Collect organic waste in halogen-resistant containers; incinerate via licensed facilities to avoid environmental release of thiadiazole by-products .
  • Emergency measures : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation persists .

Which computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Advanced Computational Methodology

  • LogP and solubility : Use MarvinSketch (ChemAxon) or ACD/Labs with atom-based contributions.
  • pKa prediction : Employ SPARC or Epik (Schrödinger) to account for the amine group (predicted pKa ~8.5).
  • Docking studies : AutoDock Vina or Glide (Schrödinger) for receptor-ligand interactions, leveraging the thiadiazole’s π-π stacking potential .

How can impurities in synthesized batches be identified and quantified?

Q. Advanced Analytical Chemistry

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) with ESI+ ionization. Major impurities include unreacted (4-methylthiadiazolyl)methylamine (retention time ~4.2 min).
  • NMR spiking : Add authentic samples of suspected by-products (e.g., sulfoxides) to confirm peaks in ¹H-NMR .
  • Limit of quantification (LOQ) : Achieve ≤0.1% via calibration curves (R² > 0.99).

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